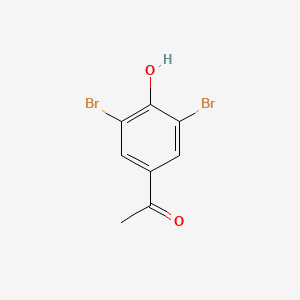
3',5'-Dibromo-4'-hydroxyacetophenone
Cat. No. B1583977
Key on ui cas rn:
2887-72-1
M. Wt: 293.94 g/mol
InChI Key: ZNWPTJSBHHIXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05227291
Procedure details


In 5 ml of acetic anhydride was dissolved 5.0 g of 2,6-dibromophenol and, one drop of conc. sulfuric acid was added to the solution. While sometimes manually shaking, the mixture was stirred. When generation of heat stopped, the solution was poured onto 50 ml of ice water and the precipitated crystals of acetic acid-2,6-dibromophenyl were taken by filtration. The crystals were washed with chilled water and dried under reduced pressure. Next, this acetic acid-2,6-dibromophenyl was dissolved in 20 ml of nitrobenzene and 4.0 g of powdery aluminum chloride was gradually added to the solution. The reaction was carried out at 60° to 70° C. for 50 hours to effect Fries rearrangement. After completion of the reaction, the reaction solution was poured onto 100 ml of cold dil. hydrochloric acid. After allowing to stand at 5° C. overnight, the precipitated crystals were taken out by filtration, washed with n-hexane and dried under reduced pressure to give 3.87 g of 2,6-dibromo-4-acetylphenol as crude crystals. The crystals were recrystallized from hot ethyl acetate to give 2.42 g of pure 2,6-dibromo-4-acetylphenol as light brown crystals. 2,6-Dibromo-4-acetylphenol (3,5-dibromo-4-hydroxyacetophenone): C8H6Br2O2
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[OH:9].Cl.[C:11](OC(=O)C)(=[O:13])[CH3:12]>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:7]=[C:6]([C:11](=[O:13])[CH3:12])[CH:5]=[C:4]([Br:8])[C:3]=1[OH:9]
|
Inputs


Step One
[Compound]
|
Name
|
ice water
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=CC=C1)Br)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
While sometimes manually shaking
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
When generation of heat
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated crystals of acetic acid-2,6-dibromophenyl were taken by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The crystals were washed with chilled water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Next, this acetic acid-2,6-dibromophenyl was dissolved in 20 ml of nitrobenzene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
4.0 g of powdery aluminum chloride was gradually added to the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at 5° C. overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated crystals were taken out by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with n-hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
50 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=CC(=C1)C(C)=O)Br)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.87 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
